(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid hydrochloride
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Overview
Description
(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid hydrochloride is a synthetic compound known for its unique structural properties It is characterized by the presence of two amino groups and a trifluoromethyl group on a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the use of trifluoroacetic acid derivatives and amino acid precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino groups to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of amino and trifluoromethyl groups allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it could have significant biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride: This compound has a similar backbone but differs in the functional groups attached, leading to different chemical and biological properties.
(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride: Another related compound with variations in the amino and trifluoromethyl groups.
Uniqueness
The uniqueness of (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H12ClF3N2O2 |
---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11F3N2O2.ClH/c7-6(8,9)4(11)2-1-3(10)5(12)13;/h3-4H,1-2,10-11H2,(H,12,13);1H/t3-,4-;/m1./s1 |
InChI Key |
FUGNWTMPZMXRAA-VKKIDBQXSA-N |
Isomeric SMILES |
C(C[C@H](C(F)(F)F)N)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CC(C(F)(F)F)N)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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